
4-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NSC-DB-01 or BZML, and it is a member of the benzamide family of compounds.
Aplicaciones Científicas De Investigación
Antidiabetic Agents
4-Methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide derivatives have been explored for their potential in treating diabetes mellitus. A study identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) as a promising drug candidate for diabetes treatment, highlighting the importance of structural modifications in enhancing antidiabetic properties of these compounds (Nomura et al., 1999).
Liquid Crystal Synthesis
The synthesis of calamitic liquid crystals featuring a benzothiazole core, including derivatives of this compound, has been reported. These compounds, varying in alkanoyloxy chain length, demonstrate enantiotropic nematic phase properties and potential applications in liquid crystal technology (Ha et al., 2010).
Antimicrobial Activity
Research on novel this compound derivatives has demonstrated antimicrobial properties. This includes the synthesis of compounds like 3-cyano-4-imino-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, which showed efficacy against various microbial strains, indicating their potential in developing new antimicrobial agents (Badne et al., 2011).
Anticancer Agents
The synthesis of novel bisamide compounds containing methoxy and benzothiazole, including this compound derivatives, has shown promising anti-CMV and antitumor activities. This research suggests potential applications in cancer therapy (Yuguoa, 2012).
PI3K Inhibitors
Studies on this compound derivatives have identified them as novel PI3K inhibitors with anticancer potential. These compounds exhibit antiproliferative activities against various cancer cell lines, highlighting their role in cancer treatment (Shao et al., 2014).
Antifungal Effects
Derivatives of this compound have demonstrated significant antifungal effects against strains like Aspergillus terreus and Aspergillus niger. This highlights their potential as effective antifungal agents (Jafar et al., 2017).
Antiplatelet Agents
Certain 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives, related to this compound, have shown potential as antiplatelet agents. These compounds exhibited significant activity in inhibiting platelet aggregation, indicating their therapeutic potential in cardiovascular diseases (Liu et al., 2019).
Corrosion Inhibition
Benzothiazole derivatives, including this compound analogs, have been studied for their role as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness in protecting against corrosion suggests industrial applications in material science (Hu et al., 2016).
Propiedades
IUPAC Name |
4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-11-5-3-10(4-6-11)15(19)18-16-17-13-8-7-12(21-2)9-14(13)22-16/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESSLFCHRGAANQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501325587 |
Source


|
| Record name | 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642629 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
91506-71-7 |
Source


|
| Record name | 4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501325587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


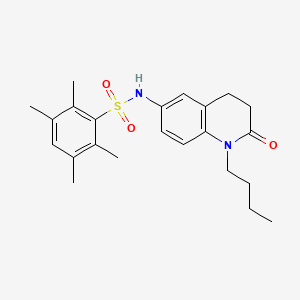

![N,N-diethyl-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2622101.png)

![5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2622103.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2622109.png)
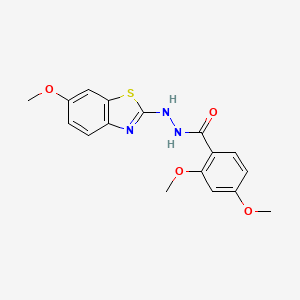
![2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2622111.png)
![3-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2622113.png)
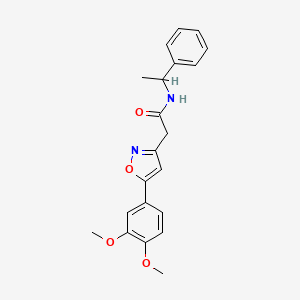
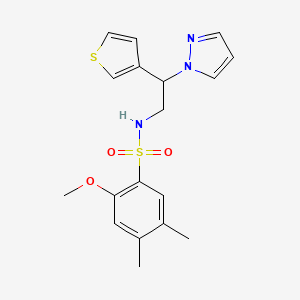
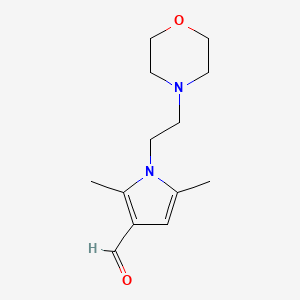
![N-(2,5-dimethylphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2622118.png)